6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile is a substituted nicotinonitrile where the 6-position is occupied by a 2,5-dimethyl-1H-pyrrol-1-yl group. This compound belongs to a class of heterocyclic compounds that are widely studied for their biological activities. Similar pyrrolyl-pyridazinamines have demonstrated anti-hypertensive properties [ [] ]. Given the structural similarity, it can be hypothesized that 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile may also exhibit biological activity and could be of interest in various scientific research fields.
The synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with a suitable nitrile precursor under acidic or basic conditions, often in the presence of a coupling agent or catalyst to facilitate the reaction.
For example, one study reported synthesizing derivatives by reacting pyrrole derivatives with substituted benzohydrazides using N,N-dimethylformamide as a solvent under controlled conditions .
The molecular structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile can be described as follows:
InChI=1S/C12H12N4/c1-8-7-9(2)14-12(11(9)8)15-5-3-4-6-15/h3-7H,1-2H3This structure indicates multiple functional groups that contribute to the compound's reactivity and biological activity.
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile participates in various chemical reactions due to its functional groups:
These reactions have been explored in studies focusing on synthesizing novel derivatives with enhanced biological properties .
The mechanism of action for 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile primarily involves its interaction with specific enzymes:
The compound binds to the active sites of these enzymes through hydrogen bonding and hydrophobic interactions, effectively inhibiting their activity and leading to reduced cell proliferation .
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile exhibits several notable physical and chemical properties:
The compound is stable under standard laboratory conditions but may decompose upon prolonged exposure to light or moisture.
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile has several scientific applications:
The ongoing research into this compound aims to explore its full potential in treating bacterial infections and other related diseases .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2